N-(3-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
Description
N-(3-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is an acetamide derivative featuring a 3-bromophenyl group attached to the nitrogen atom and a 4-chlorophenylsulfanyl moiety at the methylene position. Its molecular formula is C₁₄H₁₁BrClNOS, with a molar mass of 356.67 g/mol (assuming similarity to ). The compound’s structure combines halogenated aryl groups, which are known to influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(4-chlorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNOS/c15-10-2-1-3-12(8-10)17-14(18)9-19-13-6-4-11(16)5-7-13/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVZYOIVKPXLKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362046 | |
| Record name | N-(3-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6188-24-5 | |
| Record name | N-(3-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Acylation and Thioether Formation
The most widely reported method involves a two-step process:
-
Acylation of 3-Bromoaniline : Reacting 3-bromoaniline with chloroacetyl chloride in the presence of a base such as triethylamine (TEA) or sodium carbonate generates 2-chloro-N-(3-bromophenyl)acetamide.
-
Thioether Coupling : The intermediate is then treated with 4-chlorothiophenol under basic conditions (e.g., potassium carbonate in dimethylformamide (DMF)) to substitute the chloride with a sulfanyl group.
Reaction Conditions :
Yield : 68–75% overall yield after purification via recrystallization (ethanol/water).
One-Pot Synthesis Using Microwave Assistance
Recent advancements utilize microwave irradiation to accelerate the reaction. In this approach, 3-bromoaniline, chloroacetyl chloride, and 4-chlorothiophenol are combined with a catalytic amount of tetrabutylammonium bromide (TBAB) in acetonitrile. Microwave heating at 120°C for 20 minutes achieves a 82% yield, reducing side products like disulfides.
Advantages :
Critical Analysis of Reaction Parameters
Solvent Systems
| Solvent | Role | Efficiency (%) | Reference |
|---|---|---|---|
| Toluene | Acylation | 70 | |
| DMF | Thioether formation | 75 | |
| Acetonitrile | Microwave synthesis | 82 |
Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of thiophenol, while toluene minimizes hydrolysis of chloroacetyl chloride.
Base Selection
-
Inorganic Bases : Sodium carbonate achieves 70% conversion in Step 1 but requires prolonged stirring.
-
Organic Bases : TEA offers faster reaction kinetics (2 hours) but necessitates strict anhydrous conditions.
Mechanistic Insights
The acylation proceeds via a nucleophilic attack of 3-bromoaniline on chloroacetyl chloride, forming an acetamide intermediate. Thioether formation follows an SN2 mechanism, where the thiolate anion displaces chloride. Stereochemical outcomes are influenced by solvent polarity, with DMF stabilizing the transition state.
Purification and Characterization
Crude product is purified via:
Characterization Data :
Scalability and Industrial Adaptations
Kilogram-scale production employs continuous flow reactors, combining Steps 1 and 2 with in-line quenching. This method achieves 90% yield with a residence time of 30 minutes, reducing waste compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Biological Applications
N-(3-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has shown promise in various biological studies:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the sulfanyl group may enhance these effects by interacting with microbial enzymes.
- Anticancer Properties : Research indicates that derivatives of this compound could inhibit cancer cell proliferation. The bromine and chlorine substituents may play a role in modulating the compound's interaction with cancer-related targets.
- Enzyme Inhibition : The sulfanyl group allows for potential interactions with thiol-containing enzymes, which are crucial in various metabolic pathways. This interaction can lead to the modulation of enzymatic activity, suggesting potential therapeutic applications in diseases where these enzymes are implicated.
Synthetic Pathways
The synthesis of this compound can be achieved through several methods, each with distinct advantages:
- Nucleophilic Substitution Reactions : The synthesis often involves nucleophilic substitutions where the sulfanyl group is introduced into the acetamide backbone.
- Functional Group Transformations : Oxidation and reduction reactions can modify the compound's functional groups to enhance biological activity or alter physical properties.
Case Studies
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various sulfanyl acetamides, including this compound. Results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.
- Cancer Research : In vitro assays demonstrated that this compound inhibited the growth of specific cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through caspase activation, making it a candidate for further development as an anticancer drug.
- Enzyme Interaction Studies : Research focused on the interaction of this compound with thiol-dependent enzymes showed that it could act as a reversible inhibitor. This property suggests its utility in developing drugs targeting metabolic disorders involving these enzymes .
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Acetamides
2-[(4-Bromophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide (CAS 380626-13-1)
- Structure : Differs in the position of the bromine substituent (4-bromophenylsulfanyl vs. 3-bromophenyl on the acetamide nitrogen).
- Molecular Formula: C₁₄H₁₁BrClNOS (identical to the target compound).
- Electronic effects: The para-bromo group could exert stronger electron-withdrawing effects, altering reactivity in substitution reactions.
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
- Structure : Substitutes the sulfanyl group with a naphthalene ring and adds a fluorine atom.
- Key Differences :
- The naphthalene group introduces extended π-conjugation, likely increasing lipophilicity and altering binding interactions with aromatic receptors.
- The dihedral angle between the naphthalene and chlorophenyl rings (60.5°) suggests reduced planarity compared to the target compound, which may affect stacking interactions .
Heterocyclic Sulfanyl Derivatives
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I)
- Structure: Replaces the 4-chlorophenylsulfanyl group with a diaminopyrimidine ring.
- Key Findings :
2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-[(4-chlorophenyl)methyl]acetamide
- Structure : Incorporates a benzoxazole ring in the sulfanyl group.
- Likely differences in metabolic stability due to the heterocycle’s resistance to oxidative degradation.
Triazole and Thiazole Derivatives
2-[(4-Amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide
- Structure: Features a triazole ring substituted with pyridine and amino groups.
- The amino group may confer pH-dependent ionization, altering bioavailability.
2-[(4-Bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide
- Structure : Includes a sulfinyl group and a thiazole ring.
- Key Differences: The sulfinyl group introduces chirality and polarizability, which could influence enantioselective interactions with biological targets .
Physicochemical Properties and Crystallography
- Crystal Packing : Analogs like Compound I () exhibit hydrogen-bonded dimers and offset π-π interactions, which stabilize their crystal lattices. The target compound’s meta-bromo substitution may disrupt such packing, leading to differences in melting points and solubility .
- Refinement Methods : SHELX programs (e.g., SHELXL2016) were used for structural refinement in related compounds, ensuring high accuracy in bond length and angle determinations .
Biological Activity
N-(3-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.
Synthesis and Characterization
The synthesis of this compound typically involves reactions that introduce the bromine and chlorine substituents on the phenyl rings, which are critical for its biological activity. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure.
Antimicrobial Activity
Research indicates that compounds with halogenated phenyl groups, like this compound, exhibit significant antimicrobial properties. In a study evaluating various N-substituted acetamides against common pathogens, it was found that compounds with electron-withdrawing groups like bromine and chlorine showed enhanced activity against both Gram-positive and Gram-negative bacteria. Specifically, this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, attributed to its lipophilicity, which facilitates cell membrane penetration .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| This compound | High | Moderate |
| Control (Standard Antibiotic) | Very High | High |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies using HepG2 liver cancer cell lines revealed that this compound inhibited cell proliferation effectively at specific concentrations. The MTT assay results indicated significant cytotoxicity, with an IC50 value suggesting potent anti-proliferative activity .
Case Study: HepG2 Cell Line Evaluation
- Concentration Tested : 3.25 µg/mL to 200 µg/mL
- Significant Inhibition : Observed at 12.5 µg/mL
- Mechanism : Likely involves induction of apoptosis and inhibition of cell cycle progression.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies. The presence of bromine and chlorine substituents on the phenyl rings enhances the compound's lipophilicity and electron-withdrawing capabilities, which are crucial for its antimicrobial and anticancer activities. The following table summarizes key findings from SAR analyses:
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| Para | Chlorine | Increased potency |
| Meta | Bromine | Moderate potency |
| Ortho | Methyl | Enhanced anti-cancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
